molecular formula C4H5ClN2O B14917197 3-Chloro-1-methyl-1H-pyrazol-4-ol

3-Chloro-1-methyl-1H-pyrazol-4-ol

Cat. No.: B14917197
M. Wt: 132.55 g/mol
InChI Key: BKRXRCJQBIZLPD-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-pyrazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-1-methyl-1H-pyrazole with hydroxylamine under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the desired pyrazol-4-ol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 3-chloro-1-methyl-1H-pyrazol-4-one.

    Reduction: Formation of 1-methyl-1H-pyrazol-4-ol.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1-methyl-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-pyrazol-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The chloro and hydroxyl groups play a crucial role in its binding affinity and specificity towards molecular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-ethyl-1H-pyrazol-4-ol
  • 3-Chloro-1-methyl-1H-pyrazol-5-ol
  • 3-Chloro-1-methyl-1H-pyrazol-4-one

Uniqueness

3-Chloro-1-methyl-1H-pyrazol-4-ol is unique due to the presence of both a chloro and hydroxyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C4H5ClN2O

Molecular Weight

132.55 g/mol

IUPAC Name

3-chloro-1-methylpyrazol-4-ol

InChI

InChI=1S/C4H5ClN2O/c1-7-2-3(8)4(5)6-7/h2,8H,1H3

InChI Key

BKRXRCJQBIZLPD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)Cl)O

Origin of Product

United States

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